molecular formula C3H2Cl2N2S B1347205 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole CAS No. 74461-64-6

5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole

Cat. No.: B1347205
CAS No.: 74461-64-6
M. Wt: 169.03 g/mol
InChI Key: FFFMIFUBJZBTCG-UHFFFAOYSA-N
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Description

5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms, one attached to the thiadiazole ring and the other to a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole typically involves the chlorination of 3-(chloromethyl)-1,2,4-thiadiazole. One common method involves the reaction of allyl isothiocyanate with a chlorinating agent at low temperatures, followed by oxidation . The reaction conditions include:

  • Temperature: -40°C to +30°C
  • Solvent: Inert under reaction conditions
  • Chlorinating agent: 1 to 2 mol per mol of allyl isothiocyanate
  • Oxidizing agent: 1 to 5 mol per mol of allyl isothiocyanate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiadiazole ring.

Scientific Research Applications

5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole involves its interaction with biological molecules. The chlorine atoms can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. This compound can also interfere with cellular processes by disrupting the function of essential enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1,2,4-thiadiazole: Lacks the additional chlorine atom on the thiadiazole ring.

    5-Chloro-1,2,4-thiadiazole: Lacks the chloromethyl group.

Uniqueness

5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole is unique due to the presence of both chlorine atoms, which enhances its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

5-chloro-3-(chloromethyl)-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2N2S/c4-1-2-6-3(5)8-7-2/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFMIFUBJZBTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NSC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318417
Record name 5-chloro-3-(chloromethyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74461-64-6
Record name 74461-64-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330684
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-3-(chloromethyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-3-chloromethyl-[1,2,4]thiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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